(Dimethylamino)trimethylstannane

Beschreibung

The exact mass of the compound (Dimethylamino)trimethyltin(IV) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

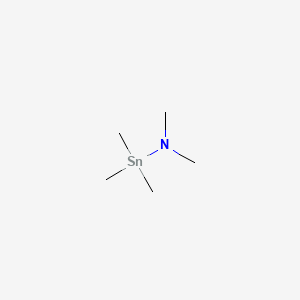

Structure

2D Structure

Eigenschaften

IUPAC Name |

N-methyl-N-trimethylstannylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N.3CH3.Sn/c1-3-2;;;;/h1-2H3;3*1H3;/q-1;;;;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFPMGPCIKGRON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)[Sn](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10244034 | |

| Record name | (Dimethylamino)trimethylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10244034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid with a distinct odor; [Gelest MSDS] | |

| Record name | (Dimethylamino)trimethyltin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19117 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

993-50-0 | |

| Record name | N,N,1,1,1-Pentamethylstannanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=993-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Dimethylamino)trimethylstannane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000993500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Dimethylamino)trimethylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10244034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (dimethylamino)trimethylstannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of Dimethylamino Trimethylstannane Formation

Refined Aminostannylation Routes for N-Sn Bond Construction

The formation of the N-Sn bond in (dimethylamino)trimethylstannane is typically achieved through aminostannylation reactions. These methods have been refined to improve yields, purity, and reaction conditions.

Transamination Reactions with Primary and Secondary Amines

Transamination represents a versatile method for the synthesis of aminostannanes, including this compound. This approach involves the reaction of a more reactive aminostannane (B14696203) with a less volatile amine, driving the reaction forward by the removal of the more volatile amine. A common precursor for such reactions is a bis(aminostannane), which can react with a secondary amine like dimethylamine (B145610).

While specific studies detailing the transamination to yield this compound are not extensively documented in publicly available literature, the general principle is well-established for analogous aminosilanes and other aminostannanes. msu.eduresearchgate.net For instance, distannylamines such as RN(SnMe₃)₂ can be synthesized by the transamination of Et₂N-SnMe₃ with a primary amine (RNH₂). researchgate.net A similar principle can be applied to the synthesis of this compound.

A plausible, though not explicitly documented, reaction is shown below:

The equilibrium of this reaction is shifted towards the product side by selecting a starting aminostannane with a more volatile amine (HNR'₂) that can be removed from the reaction mixture by distillation.

A related approach involves the reaction of a silylamide with an organotin halide. While not strictly a transamination, it follows a similar principle of amine group transfer.

| Reactant 1 | Reactant 2 | Product | Byproduct | Reference |

| Bis(trimethylstannyl)amine | Dimethylamine | This compound | Trimethylstannylamine | Hypothetical based on general principles |

| (Diethylamino)trimethylstannane | Dimethylamine | This compound | Diethylamine | researchgate.net (by analogy) |

Table 1: Plausible Transamination Routes to this compound.

Elimination-Based Synthetic Approaches

Elimination reactions are a cornerstone in the synthesis of this compound, primarily involving the reaction of an organotin halide with an amine or its corresponding alkali metal amide. The most direct and widely utilized method is the reaction of trimethyltin (B158744) chloride with lithium dimethylamide. This salt elimination reaction is highly efficient and drives the formation of the desired product due to the formation of a stable inorganic salt, lithium chloride. researchgate.net

The reaction is typically carried out in an inert aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the hydrolysis of the reactants and products.

Alternatively, the reaction can be performed directly with dimethylamine. In this case, a base is required to neutralize the hydrogen chloride that is formed. Often, an excess of the amine itself can serve as the base.

This method is less common for laboratory-scale synthesis due to the potential for side reactions and the need for purification from the amine hydrochloride salt.

| Organotin Precursor | Amine Reagent | Solvent | Typical Byproduct | Reference |

| Trimethyltin chloride | Lithium dimethylamide | Diethyl ether or THF | Lithium chloride | researchgate.net |

| Trimethyltin chloride | Dimethylamine | - | Dimethylamine hydrochloride | General Method |

Table 2: Elimination-Based Syntheses of this compound.

Novel Catalyst Systems for Stannane Synthesis

While the synthesis of this compound itself is often achieved stoichiometrically without the need for a catalyst, the broader field of organotin chemistry has seen the development of various catalytic systems for the formation of C-Sn and other bonds. nih.gov For instance, palladium catalysts are widely used in Stille coupling reactions, which involve organostannanes. acs.org

Catalysis in the direct formation of the N-Sn bond in aminostannanes is less common. However, Lewis acids can act as catalysts in redistribution reactions of organotin compounds. gelest.com There is potential for the development of novel catalyst systems, possibly involving transition metals or Lewis acids, to facilitate aminostannylation reactions under milder conditions or with improved selectivity for more complex aminostannanes. Research in this specific area for this compound is not prominent in the current literature. The focus of catalytic research in organotin chemistry has been more on the application of stannanes in cross-coupling reactions rather than their synthesis.

Precursor Design and Reactivity in Stannylamine Formation

The design of precursors for the synthesis of this compound is primarily dictated by the reactivity of the Sn-X and N-H or N-M bonds (where X is a leaving group and M is a metal).

The most common precursor is trimethyltin chloride (Me₃SnCl) . It is a commercially available, relatively stable solid that is highly electrophilic at the tin center, making it susceptible to nucleophilic attack by amines or amides. wikipedia.org Its reactivity is a key factor in the high efficiency of the salt elimination route.

On the amine side, lithium dimethylamide (LiN(CH₃)₂) is a highly effective precursor. It is a strong nucleophile and a strong base, which readily reacts with the trimethyltin chloride. It can be prepared in situ from dimethylamine and an organolithium reagent like n-butyllithium.

The choice of precursors influences the reaction conditions and the work-up procedure. The use of lithium dimethylamide leads to a clean reaction with the precipitation of lithium chloride, which can be easily removed by filtration.

The reactivity of organotin halides increases in the order R₃SnX < R₂SnX₂ < RSnX₃. gelest.com For the synthesis of a monoaminostannane like this compound, a triorganotin halide is the precursor of choice to avoid multiple substitutions.

Mechanistic Elucidation of Formation Pathways

The mechanism of this compound formation via the salt elimination route is generally considered to be a straightforward bimolecular nucleophilic substitution (Sₙ2) at the tin atom. The dimethylamide anion acts as the nucleophile, attacking the electrophilic tin center of trimethyltin chloride and displacing the chloride ion.

In the case of transamination, the mechanism is likely to involve a four-centered transition state, where the incoming amine coordinates to the tin atom while the proton is transferred to the leaving amino group.

Kinetic Studies of N-Stannylation Processes

It can be inferred that similar factors would govern the kinetics of N-stannylation. For example, bulkier substituents on the tin atom or the nitrogen atom would be expected to decrease the reaction rate due to steric hindrance. The rate of reaction would also be dependent on the nucleophilicity of the amine and the electrophilicity of the tin center.

For the salt elimination reaction, the rate is expected to be second order, first order in each of the reactants (trimethyltin chloride and lithium dimethylamide).

Further research would be necessary to establish the precise rate constants and activation parameters for the formation of this compound under various conditions.

Role of Solvent Effects and Additives on Synthesis Efficiency

The synthesis of this compound, a key reagent in organic chemistry, is significantly influenced by the choice of solvent and the presence of additives. While specific detailed studies on this particular compound are not extensively documented in publicly available literature, general principles of organometallic synthesis and studies on related aminostannanes provide valuable insights into optimizing its formation.

The efficiency of the synthesis, typically involving the reaction of a trimethyltin halide with a source of the dimethylamino group, is governed by factors such as reactant solubility, transition state stabilization, and prevention of side reactions. The solvent plays a crucial role in all these aspects.

Solvent Effects:

The polarity of the solvent is a critical parameter. Polar aprotic solvents are often favored in reactions involving organometallic reagents.

Polar Aprotic Solvents: Solvents like tetrahydrofuran (THF), diethyl ether, and dichloromethane (B109758) are commonly employed. nih.gov These solvents can effectively solvate the metal cation of the organometallic precursor without deactivating the nucleophile. For instance, in related syntheses, THF is frequently used to facilitate the formation of organometallic reagents.

Nonpolar Solvents: Hydrocarbon solvents such as hexane (B92381) or toluene (B28343) may be used, particularly in cases where product separation is facilitated by its precipitation. However, the lower solubility of ionic reagents in these solvents can lead to slower reaction rates.

Protic Solvents: Protic solvents like alcohols or water are generally avoided as they can react with the organotin precursors and the aminostannane product, leading to decomposition and reduced yields.

The choice of solvent can also influence the reaction mechanism. In some cases, a more polar solvent can accelerate the reaction by stabilizing charged intermediates or transition states. youtube.com

Additives:

Additives can be introduced to the reaction mixture to enhance yield and purity.

Lewis Bases: In reactions involving organotin halides, Lewis basic additives can coordinate to the tin center, increasing its reactivity. However, care must be taken as strong Lewis bases can also form stable adducts with the product.

Phase-Transfer Catalysts: For reactions involving immiscible phases, phase-transfer catalysts can be employed to facilitate the transport of the amine nucleophile into the organic phase where the organotin precursor resides.

Scavengers: In some instances, scavengers for acidic byproducts, such as non-nucleophilic bases, may be added to prevent product degradation.

The following table summarizes the expected effects of different solvent types on the synthesis of this compound, based on general principles of aminostannane synthesis.

| Solvent Type | Examples | Expected Effect on Synthesis Efficiency | Rationale |

| Polar Aprotic | Tetrahydrofuran (THF), Diethyl ether, Dichloromethane | Generally Favorable | Good solubility of reactants, stabilization of intermediates. nih.gov |

| Nonpolar | Hexane, Toluene, Benzene | Potentially Lower Efficiency | Lower solubility of ionic reagents may slow down the reaction. |

| Polar Protic | Methanol, Ethanol, Water | Unfavorable | Reacts with organotin precursors and the aminostannane product, leading to decomposition. |

Detailed Research Findings:

While specific research on solvent and additive effects for this compound is limited, studies on similar compounds, such as the synthesis of other aminostannanes, have shown that a careful selection of reaction conditions is crucial for high yields. For example, in the synthesis of related organometallic compounds, the use of a specific solvent can dramatically alter the product distribution and yield. rsc.org

Fundamental Reactivity Profiles and Mechanistic Pathways of Dimethylamino Trimethylstannane

Nucleophilic Characteristics of the Amide Moiety

The nitrogen atom in (Dimethylamino)trimethylstannane possesses a lone pair of electrons, rendering the amide moiety nucleophilic. This inherent nucleophilicity dictates its reactions with a variety of electrophilic substrates and its susceptibility to protonation and subsequent bond cleavage.

Reactions with Electrophilic Substrates

The nucleophilic nitrogen of this compound readily attacks electrophilic centers. While specific kinetic and thermodynamic data for its reactions are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of aminostannanes. Reactions with alkyl halides, for instance, are expected to proceed via a nucleophilic substitution mechanism, leading to the formation of a quaternary ammonium (B1175870) salt and a trimethyltin (B158744) halide.

Similarly, reactions with carbonyl compounds, such as aldehydes and ketones, would involve the nucleophilic addition of the dimethylamino group to the carbonyl carbon. This initial addition would form a tetrahedral intermediate, which could then undergo further reactions depending on the specific substrates and reaction conditions.

The following table summarizes the expected products from the reaction of this compound with representative electrophiles, based on general principles of aminostannane (B14696203) reactivity.

| Electrophilic Substrate | Representative Example | Expected Product(s) |

| Alkyl Halide | Methyl Iodide | [ (CH₃)₃N-Sn(CH₃)₃ ]⁺ I⁻ |

| Carbonyl Compound | Acetone | (CH₃)₃Sn-O-C(CH₃)₂-N(CH₃)₂ |

Note: The products listed are based on predicted reactivity and may vary based on specific reaction conditions.

Protonolysis and Stannazane Cleavage Reactions

The Sn-N bond in this compound is susceptible to cleavage by protic reagents, a process known as protonolysis. The reaction with compounds containing acidic protons, such as water, alcohols, and phenols, results in the formation of a new tin-anion bond and the liberation of dimethylamine (B145610). The ease of this cleavage is dependent on the acidity of the proton source.

For example, the reaction with phenol (B47542) would yield trimethyltin phenoxide and dimethylamine. This reactivity underscores the utility of aminostannanes as precursors for a variety of organotin compounds through protonolysis reactions.

Under certain conditions, particularly with controlled amounts of protic reagents, the initial protonolysis product can undergo further reaction to form distannazanes. These are compounds containing a Sn-N-Sn linkage. The formation of these species arises from the reaction of the initially formed aminostannane with remaining starting material or other intermediates in the reaction mixture.

Electrophilic Activation and Stannyl (B1234572) Transfer Mechanisms

Beyond the nucleophilicity of the nitrogen, the tin center in this compound can act as an electrophile, particularly when activated. This electrophilicity is central to the transfer of the trimethylstannyl group to various unsaturated systems.

Trimethylstannyl Group Transfer to Unsaturated Systems

This compound can serve as a source of the trimethylstannyl ((CH₃)₃Sn) group, which can be transferred to unsaturated organic molecules like alkynes and alkenes. This process, known as stannylation, is a powerful tool for the formation of new carbon-tin bonds, creating valuable intermediates for further synthetic transformations, such as Stille cross-coupling reactions.

The addition of the trimethylstannyl group to alkynes typically proceeds via a nucleophilic attack of the alkyne on the tin atom, often facilitated by a catalyst or activation of the Sn-N bond. For instance, the reaction with a terminal alkyne like phenylacetylene (B144264) would be expected to yield a trimethylstannyl-substituted styrene (B11656) derivative.

Similarly, the addition to activated alkenes, such as those found in Michael acceptors (e.g., α,β-unsaturated ketones), would result in the 1,4-addition of the trimethylstannyl group. This conjugate addition leads to the formation of a β-stannyl ketone.

The table below illustrates the expected products of trimethylstannyl group transfer to representative unsaturated systems.

| Unsaturated System | Representative Example | Expected Product |

| Alkyne | Phenylacetylene | (E/Z)-1-Phenyl-2-(trimethylstannyl)ethene |

| Michael Acceptor | Methyl vinyl ketone | 4-(Trimethylstannyl)butan-2-one |

Note: The regioselectivity and stereoselectivity of these reactions can be influenced by various factors, including the substrate, catalyst, and reaction conditions.

Investigation of Transition States in Stannyl Transfer

The precise mechanism and the nature of the transition states in stannyl transfer reactions from aminostannanes are areas of active research, often employing computational methods like Density Functional Theory (DFT). While specific computational studies on this compound are not readily found in the public domain, theoretical investigations of related silyl (B83357) and stannyl transfer reactions provide valuable insights.

These studies suggest that the transfer of the stannyl group can proceed through various transition state geometries, depending on the substrate and reaction conditions. For the addition to unsaturated systems, a four-centered transition state involving the tin, nitrogen, and the two carbons of the unsaturated bond is often proposed. The geometry and energy of this transition state are crucial in determining the rate and stereochemical outcome of the reaction. Computational chemistry allows for the modeling of these transient species, providing information on bond lengths, angles, and activation energies that are difficult to obtain experimentally.

Ligand Exchange Dynamics and Equilibria in Solution

In solution, this compound can participate in dynamic exchange processes. These can involve the exchange of the dimethylamino ligand with other ligands present in the solution or self-exchange between molecules of the aminostannane itself. Such dynamic behavior is often studied using variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov

By monitoring the changes in the NMR spectrum as a function of temperature, information about the rates and thermodynamics of these exchange processes can be obtained. For example, at low temperatures, the exchange may be slow on the NMR timescale, resulting in distinct signals for the different species in solution. As the temperature is raised, the exchange rate increases, leading to the coalescence and eventual sharpening of these signals into a single, averaged peak. Analysis of these line shape changes can provide quantitative data on the activation energy of the exchange process.

While specific studies on the ligand exchange dynamics of this compound are not widely reported, the principles of dynamic NMR spectroscopy are well-established for studying such equilibria in a wide range of organometallic compounds. researchgate.netyoutube.comresearchgate.net These studies are crucial for understanding the behavior of the compound in solution and for controlling its reactivity in various applications.

Interaction with Lewis Acids and Bases

The interaction of this compound with Lewis acids and bases is a critical aspect of its chemical reactivity, offering insights into its potential for bond activation and catalysis. The nitrogen atom of the dimethylamino group possesses a lone pair of electrons, rendering it a Lewis basic site, while the tin atom can exhibit Lewis acidic character. This dual nature dictates its behavior in the presence of various Lewis acids and bases.

Frustrated Lewis Pair Chemistry Involving Stannyl Amides

Frustrated Lewis Pairs (FLPs) are combinations of Lewis acids and bases that are sterically hindered from forming a classic dative bond. This "frustration" leaves the acidic and basic sites available to cooperatively activate small molecules. While the direct involvement of this compound in well-defined FLP chemistry is not extensively documented in the literature, the principles of FLP chemistry provide a framework for understanding its potential reactivity.

The combination of a bulky aminostannane like this compound with a sterically demanding Lewis acid, such as tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), could potentially form an FLP. In such a system, the nitrogen atom of the stannyl amide would act as the Lewis base, and the borane (B79455) would be the Lewis acid. The steric bulk on both the tin and boron centers could prevent the formation of a simple adduct, leading to a reactive FLP capable of activating substrates like dihydrogen, carbon dioxide, or other small molecules.

Research on related systems, such as those involving bulky phosphines and boranes, has demonstrated the capability of FLPs to heterolytically cleave H2, forming a phosphonium (B103445) cation and a borohydride (B1222165) anion. wikipedia.org Similar reactivity could be envisioned for a hypothetical FLP derived from this compound, which would result in the formation of an ammonium borohydride species.

Adduct Formation and Coordination Chemistry

In the absence of significant steric hindrance, this compound is expected to react with Lewis acids to form stable Lewis acid-base adducts. wikipedia.orgucla.edu In these adducts, the nitrogen atom donates its lone pair of electrons to the Lewis acid, forming a coordinate covalent bond. wikipedia.org

The strength of the interaction and the geometry of the resulting adduct would depend on the nature of the Lewis acid. Strong Lewis acids would form more stable adducts with a more pronounced charge transfer from the nitrogen to the Lewis acid. The coordination number of the tin atom is typically four in the parent molecule, but coordination of a Lewis acid to the nitrogen could influence the electronic environment of the tin center.

While specific experimental data on the adducts of this compound are scarce in the reviewed literature, studies on similar organotin compounds and amides provide valuable insights. For instance, the reaction of various amines with tris(pentafluorophenyl)borane has been shown to lead to the formation of stable adducts, which have been characterized by multinuclear NMR spectroscopy and X-ray crystallography. rsc.org Spectroscopic techniques such as 1H, 13C, 15N, and 119Sn NMR would be instrumental in characterizing the formation and structure of adducts involving this compound. A downfield shift in the 1H and 13C NMR signals of the dimethylamino group upon adduct formation would be indicative of the donation of electron density from the nitrogen to the Lewis acid. digitellinc.com

The table below summarizes the expected interactions and potential products based on the principles of Lewis acid-base chemistry.

| Reactant A | Reactant B (Lewis Acid) | Expected Interaction | Potential Product |

| This compound | Tris(pentafluorophenyl)borane (B(C6F5)3) | Adduct Formation / FLP | Me3SnNMe2·B(C6F5)3 / [Me3SnN(H)Me2]+[HB(C6F5)3]− |

| This compound | Boron Trifluoride (BF3) | Adduct Formation | Me3SnNMe2·BF3 |

| This compound | Aluminum Trichloride (AlCl3) | Adduct Formation | Me3SnNMe2·AlCl3 |

Further research, including detailed experimental studies and computational analysis, is necessary to fully elucidate the specific reactivity of this compound with a broad range of Lewis acids and to explore its potential in frustrated Lewis pair chemistry.

Strategic Applications of Dimethylamino Trimethylstannane in Complex Chemical Synthesis

Catalytic Roles in Organometallic Transformations

The trimethylstannyl group, delivered by (dimethylamino)trimethylstannane, is pivotal in numerous organometallic reactions. Its participation in palladium-catalyzed transformations allows for the construction of complex carbon-carbon bonds under mild conditions, highlighting its significance in synthetic chemistry.

Palladium-Catalyzed Stannyl (B1234572) Transfer to Propargylic Substratesncku.edu.twacs.orgnih.gov

One of the key applications of this compound is in the palladium-catalyzed stannylation of propargylic substrates, such as halides or acetates. In this process, the reagent acts as the source of the trimethylstannyl nucleophile, which is transferred to the propargylic system. The catalytic cycle typically involves the oxidative addition of a palladium(0) complex to the propargylic electrophile, forming a palladium(II) intermediate that exists as a resonance hybrid of propargyl and allenyl forms. This is followed by transmetalation with this compound and subsequent reductive elimination to yield the stannylated product and regenerate the palladium(0) catalyst.

The reaction of a propargylic substrate with this compound under palladium catalysis typically affords a mixture of two isomeric products: allenylstannanes and propargylstannanes. The distribution of these products is highly dependent on the reaction conditions and the nature of the substrate. Allenylstannanes are cumulenic compounds with the tin moiety attached to one of the sp2-hybridized carbons of the allene, while propargylstannanes feature the tin group on a carbon adjacent to the carbon-carbon triple bond. Both isomers are valuable synthetic intermediates.

General Reaction Scheme:

The regioselectivity of the stannylation reaction—that is, the ratio of allenylstannane to propargylstannane—is a critical aspect of this methodology. nih.gov Several factors, including the substitution pattern of the propargylic substrate, the choice of ligands on the palladium catalyst, and the solvent, can influence the outcome. For instance, sterically hindered propargylic substrates often favor the formation of the less substituted allenylstannane. Furthermore, the stereoselectivity of the reaction is important when using chiral, non-racemic propargylic substrates, as it can lead to the formation of enantioenriched allenes or propargylstannanes. The reaction can proceed via different stereochemical pathways, such as syn- or anti-addition, depending on the specific catalytic system employed. uu.nl

Below is a table summarizing the key factors that influence the selectivity of this transformation.

| Factor | Influence on Regioselectivity (Allenyl vs. Propargyl) | Influence on Stereoselectivity |

| Substrate Substitution | Steric hindrance at the propargylic or acetylenic position can direct the stannyl group to the less hindered carbon, often favoring the allenyl isomer. | The inherent chirality of the substrate can be transferred to the product, with the stereochemical outcome (syn/anti) depending on the mechanistic pathway. |

| Palladium Ligands | The electronic and steric properties of the phosphine (B1218219) or N-heterocyclic carbene ligands can influence the geometry of the palladium intermediate, thereby affecting which carbon is more susceptible to reductive elimination. | Chiral ligands can induce asymmetry in the reaction, enabling the synthesis of enantiomerically enriched products from racemic or achiral starting materials. |

| Leaving Group | The nature of the leaving group (e.g., halide, acetate, carbonate) can affect the rate of oxidative addition and the stability of the subsequent palladium complex, indirectly influencing the product ratio. | Can play a role in the stereochemical pathway, particularly in mechanisms involving double inversion. |

| Solvent and Temperature | The polarity of the solvent can impact the stability of the charged intermediates in the catalytic cycle, while temperature can affect the equilibrium between the allenyl- and propargylpalladium species. | These parameters can influence the rate of competing reaction pathways, which may have different stereochemical outcomes. |

Role in Cross-Coupling Methodologies (e.g., Stille Coupling Precursors)nih.gov

The allenylstannanes and propargylstannanes synthesized via the methods described above are highly valuable as precursors in Stille cross-coupling reactions. ncku.edu.tw The Stille reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane and an organic electrophile, such as an aryl or vinyl halide or triflate. ncku.edu.twnih.gov

In this context, the allenyl- or propargylstannane serves as the nucleophilic partner. The catalytic cycle of the Stille reaction involves the oxidative addition of the palladium(0) catalyst to the organic electrophile, followed by transmetalation with the organostannane, and finally, reductive elimination to form the new C-C bond and regenerate the catalyst. nih.gov This strategy allows for the synthesis of complex molecular architectures, such as substituted allenes and alkynes, which are important motifs in natural products and functional materials.

Reagent for Functional Group Interconversion and Derivatization

Beyond its role in catalytic cycles that form C-C bonds, this compound is also a key reagent for functional group interconversions, specifically for introducing a tin moiety into a molecule that can then be used in subsequent synthetic steps.

Introduction of Trimethylstannyl Groups for Further Functionalizationnih.gov

The primary function of this compound is to act as a stannylating agent, enabling the conversion of various functional groups into their corresponding trimethylstannyl derivatives. The reactivity of the Sn-N bond allows for the transfer of the Me3Sn group to a range of substrates. For example, it can be used to stannylate terminal alkynes, organic halides, and other electrophilic species, often under mild conditions.

This transformation is a crucial step in a two-stage process for functionalization. First, the trimethylstannyl group is installed. Second, the newly formed organostannane is subjected to a cross-coupling reaction, such as the Stille coupling, to introduce a new carbon-based substituent. nih.gov This two-step sequence effectively allows for the functionalization of molecules at positions that might be otherwise difficult to modify directly.

The table below illustrates the utility of this compound as a reagent for preparing organostannane intermediates from various classes of organic compounds.

| Substrate Class | Functional Group | Product Type | Subsequent Functionalization (Example) |

| Terminal Alkynes | R-C≡C-H | R-C≡C-SnMe₃ | Stille coupling with aryl halides |

| Aryl Halides/Triflates | Ar-X (X = Br, I, OTf) | Ar-SnMe₃ | Stille coupling with vinyl halides |

| Vinyl Halides/Triflates | R₂C=CR-X | R₂C=CR-SnMe₃ | Stille coupling with acyl chlorides |

| Heteroaryl Halides | HetAr-X | HetAr-SnMe₃ | Stille coupling with other heteroaryl halides |

This versatility makes this compound a valuable reagent for the synthesis of complex organic molecules, providing a reliable method for the preparation of organotin intermediates that are poised for further elaboration.

Synthesis of Distannylamines and Other N-Metallated Species

The synthesis of distannylamines and other N-metallated species is a key application of this compound. This reagent serves as a precursor for generating various tin-containing compounds that are valuable in subsequent synthetic transformations. While specific research detailing the direct synthesis of distannylamines using this compound is not extensively documented in publicly available literature, the general reactivity of aminostannanes suggests their utility in forming Sn-N bonds and facilitating the creation of more complex N-metallated structures. The lone pair of electrons on the nitrogen atom can be leveraged to coordinate with various metal centers, leading to the formation of diverse N-metallated species.

Applications in Specialty Organic Syntheses

This compound has found niche applications in the synthesis of specialized organic molecules, contributing to the development of novel conjugated systems and functional materials.

While direct evidence for the use of this compound in the synthesis of polyalkynylanthracenes is limited, the strategic use of organotin reagents in the formation of carbon-carbon bonds in conjugated systems is well-established. Tin-boron exchange reactions, for instance, are pivotal in creating bidentate boron Lewis acids based on a 1,8-diethynylanthracene (B14451055) backbone. These reactions typically involve the use of various chloroboranes and yield the desired products in good to excellent yields. The resulting Lewis acids have demonstrated interesting host-guest chemistry. Although not explicitly using this compound, these syntheses underscore the importance of tin-based reagents in accessing complex aromatic structures.

The synthesis of functionalized carbon nanohoops, which are segments of carbon nanotubes, represents a significant challenge in organic synthesis. Research in this area has led to the successful synthesis of structures like nih.govcycloparaphenylene bearing three 5,8-dimethoxynaphth-1,4-diyl units. The synthetic strategies often involve multi-step sequences, including Diels-Alder reactions and nickel-mediated homocoupling reactions. While the direct application of this compound in these specific published routes has not been reported, organotin compounds are generally valuable in the construction of such strained and complex aromatic systems.

The ability of tin compounds to mediate 1,1-organoboration reactions is a powerful tool for the synthesis of various heterocyclic systems.

Stannoles, which are tin-containing five-membered heterocyclic compounds, are intriguing targets in materials science due to their potential electronic properties. The synthesis of stannoles can be achieved through various methods, including the reaction of 1,4-dilithio-1,3-butadienes with dialkyltin dichlorides. While the direct use of this compound in these syntheses is not a common strategy, the underlying principles of organotin chemistry are central to their formation.

The chemo- and regioselectivity of reactions involving boron and tin are critical for controlling the outcome of complex synthetic transformations. In tin-boron exchange reactions, the nature of the substituents on the tin atom can significantly influence which groups are transferred. For instance, C(sp²)-Sn bonds are generally more reactive than C(sp³)-Sn bonds. This inherent reactivity difference allows for selective transmetalation, which is a cornerstone of modern synthetic strategy. While specific studies focusing on the chemo- and regioselectivity of this compound in these interactions are not widely available, the principles governing these reactions are fundamental to the application of all organotin reagents.

Advanced Spectroscopic and Structural Elucidation Studies of Dimethylamino Trimethylstannane

X-ray Diffraction Analysis for Solid-State Structural Characterization

Intermolecular Interactions and Crystal Packing Effects

Additionally, the molecule possesses a notable dipole moment arising from the electronegativity difference between the nitrogen and tin atoms, leading to a polar Sn-N bond. This polarity facilitates dipole-dipole interactions, which contribute to the cohesive energy of the condensed phase. The nitrogen atom, with its lone pair of electrons, and the electropositive tin center are key sites for these electrostatic interactions. While specific crystallographic studies detailing the precise packing arrangement of (Dimethylamino)trimethylstannane are not widely reported, the packing in the solid state would likely be arranged to maximize the attractive van der Waals and dipolar interactions while minimizing steric repulsion between the bulky trimethylstannyl and dimethylamino groups. The study of crystal dynamics in related compounds, such as 4-(dimethylamino) benzaldehyde, has shown that crystal field effects can lead to the splitting of vibrational modes, particularly those involving the dimethylamino group. mdpi.com

Mass Spectrometry Techniques for Molecular Integrity and Fragmentation Pathways

Mass spectrometry is an essential tool for confirming the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns under ionization. The compound has a molecular formula of C5H15NSn and a molecular weight of approximately 207.89 g/mol . nih.gov Its monoisotopic mass is 209.022652 Da. nih.gov

In electron ionization mass spectrometry (EI-MS), the initial event is the formation of a molecular ion, [C5H15NSn]•+. The subsequent fragmentation is governed by the relative strengths of the chemical bonds within the ion. The Sn-C and Sn-N bonds are particularly susceptible to cleavage. The fragmentation pathways for analogous compounds, such as dimethylamine (B145610), often involve the loss of a methyl group. docbrown.info For this compound, several key fragmentation pathways can be proposed:

α-Cleavage: Fission of the Sn-N bond, leading to the formation of the stable trimethylstannyl cation, [Sn(CH3)3]+, and a dimethylamino radical. The trimethylstannyl cation is a very common and stable fragment in the mass spectra of trimethyltin (B158744) compounds.

Loss of a Methyl Group: Cleavage of a tin-methyl bond from the molecular ion is another highly probable pathway. This results in the formation of the [M-CH3]+ ion, [(CH3)2SnN(CH3)2]+. This process is common for organometallic compounds.

Fragmentation of the Amino Group: Cleavage can also occur within the dimethylamino moiety, though this is generally less favored than the cleavage of bonds to the metallic center.

The analysis of these fragmentation patterns provides a veritable fingerprint for the molecule, confirming its elemental composition and connectivity.

Below is a table of predicted prominent ions in the mass spectrum of this compound.

| Ion Formula | Proposed Structure | m/z (most abundant isotope) | Fragmentation Pathway |

| [C5H15NSn]+ | Molecular Ion | 209 | Ionization of parent molecule |

| [C4H12NSn]+ | [(CH3)2SnN(CH3)2]+ | 194 | Loss of a methyl radical (•CH3) from the tin atom |

| [C3H9Sn]+ | [(CH3)3Sn]+ | 165 | Cleavage of the Sn-N bond |

| [C2H6N]+ | [(CH3)2N]+ | 44 | Cleavage of the Sn-N bond |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding within the this compound molecule. mdpi.com By analyzing the vibrational frequencies, one can identify characteristic stretching and bending modes.

The spectrum of this compound is expected to be dominated by vibrations associated with the trimethylstannyl and dimethylamino groups.

C-H Vibrations: The methyl groups give rise to characteristic C-H stretching vibrations (ν(C-H)) typically found in the 2800-3000 cm⁻¹ region. docbrown.info Asymmetric and symmetric stretching modes will be present. C-H deformation (bending) vibrations (δ(C-H)) are expected in the 1450-1370 cm⁻¹ range.

C-N Vibrations: The stretching of the carbon-nitrogen bonds (ν(C-N)) in the dimethylamino group typically appears in the 1250-1020 cm⁻¹ region for aliphatic amines. docbrown.info

Sn-C Vibrations: The tin-carbon stretching modes (ν(Sn-C)) are characteristic of organotin compounds and are expected in the far-infrared region, typically around 500-600 cm⁻¹. The asymmetric Sn-C stretch is usually observed at a higher frequency than the symmetric stretch.

Sn-N Vibrations: The tin-nitrogen stretching vibration (ν(Sn-N)) is a key feature and is expected to appear at a lower frequency, generally in the range of 350-500 cm⁻¹, reflecting the bond strength between the tin and nitrogen atoms.

The combination of IR and Raman spectroscopy is powerful due to their different selection rules. Vibrations that are strong in the IR spectrum may be weak in the Raman, and vice versa, allowing for a more complete vibrational assignment. For instance, the symmetric Sn-C stretching mode is often strong and polarized in the Raman spectrum, while the asymmetric stretch is typically stronger in the IR.

The table below summarizes the expected vibrational modes for this compound based on data from analogous compounds. mdpi.comdocbrown.info

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

| ν(C-H) | -CH3 | 2800 - 3000 |

| δ(C-H) | -CH3 | 1370 - 1450 |

| ν(C-N) | -N(CH3)2 | 1020 - 1250 |

| νas(Sn-C) | -Sn(CH3)3 | ~530 - 550 |

| νs(Sn-C) | -Sn(CH3)3 | ~510 - 520 |

| ν(Sn-N) | Sn-N | 350 - 500 |

Theoretical and Computational Chemistry Insights into Dimethylamino Trimethylstannane

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) serves as a powerful quantum mechanical method to investigate the electronic structure and bonding characteristics of molecules like (dimethylamino)trimethylstannane. aps.orgyoutube.com DFT calculations can elucidate the fundamental aspects of the molecule's geometry and the nature of its chemical bonds.

A typical DFT study would begin with a geometry optimization to determine the most stable three-dimensional arrangement of atoms. This process yields key structural parameters. For this compound, this would include the bond length of the tin-nitrogen (Sn-N) bond, the bond angles around the tin and nitrogen atoms, and the torsional or dihedral angles describing the rotation around the Sn-N bond.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for understanding the detailed pathways of chemical reactions involving this compound. This approach allows for the characterization of stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states. nih.govnih.gov

By mapping the minimum energy pathway, a reaction coordinate can be defined that describes the progress of a reaction, for instance, the transfer of the trimethylstannyl group. nih.gov Locating the transition state structure, which is a first-order saddle point on the potential energy surface, is crucial. The geometric and electronic properties of this transient species provide deep insights into the mechanism of the reaction. For example, in a stannyl (B1234572) transfer reaction, the transition state would reveal the extent of bond formation and bond breaking at the point of highest energy.

Energetic Pathways and Activation Barriers for Stannyl Transfer

A primary application of computational modeling is the determination of energetic pathways and the calculation of activation barriers (activation energies). The activation barrier, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate. nih.govnih.gov

Analysis of Orbital Interactions in Reactivity

Frontier Molecular Orbital (FMO) theory is a key component of analyzing chemical reactivity. This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another.

For this compound, the HOMO would likely be localized on the electron-rich dimethylamino group, specifically the lone pair on the nitrogen atom. This makes the molecule a potential nucleophile or electron donor. The LUMO, conversely, would be associated with the trimethylstannyl group, particularly involving antibonding orbitals of the tin-carbon bonds, making the tin atom an electrophilic or electron-acceptor site. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. In a potential reaction, the interaction between the HOMO of this compound and the LUMO of a reaction partner would be analyzed to predict the feasibility and regioselectivity of the reaction.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While quantum mechanical calculations are excellent for stationary points, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how molecular conformations and interactions evolve.

For this compound, an MD simulation would provide detailed insight into its conformational flexibility. A key aspect would be the study of the rotation around the Sn-N single bond. The simulation could reveal the preferred dihedral angles and the energy barriers associated with this rotation, defining the conformational landscape of the molecule.

Furthermore, by explicitly including solvent molecules in the simulation box, MD can be used to study the behavior of this compound in solution. This includes analyzing the structure of the solvent shells around the molecule and calculating properties like the radial distribution functions between specific atoms of the solute and the solvent. This provides a microscopic picture of solvation and how the solvent influences the conformational preferences of the molecule.

Quantum Chemical Characterization of Donor-Acceptor Properties

The dual functionality of this compound as both an electron donor and acceptor can be quantitatively characterized using quantum chemical methods. The electron-donating ability (Lewis basicity) is centered on the nitrogen lone pair, while the electron-accepting ability (Lewis acidity) is associated with the tin atom.

The donor strength can be quantified by calculating the proton affinity or the binding energy to a standard Lewis acid (e.g., BH₃). A higher binding energy indicates stronger donor capability. Similarly, the acceptor strength of the tin center can be evaluated by calculating its fluoride (B91410) ion affinity or its binding energy with a standard Lewis base (e.g., NH₃ or H₂O). Organotin compounds are known to act as Lewis acceptors. um.edu.my

Various conceptual DFT descriptors can also be calculated to characterize these properties. The calculated ionization potential and electron affinity are related to the molecule's ability to donate or accept electrons. The electrophilicity index can provide a quantitative measure of the molecule's acceptor character, while the nucleophilicity index can quantify its donor nature. These parameters are valuable for predicting how this compound will interact with other molecules in donor-acceptor complexes and chemical reactions.

Derivatives, Analogues, and Comparative Studies in Organotin Chemistry

Structural and Reactivity Comparisons with Other Organostannyl Amines

(Dimethylamino)trimethylstannane is a member of the organostannyl amine family, which are characterized by a direct bond between a tin atom and a nitrogen atom. The nature of this Sn-N bond is a key determinant of the compound's structure and reactivity. In this compound, the nitrogen atom possesses a lone pair of electrons, which can influence the geometry and electronic properties of the molecule. byjus.com

Amines are organic compounds derived from ammonia (B1221849) where one or more hydrogen atoms are replaced by an alkyl or aryl group. byjus.com Structurally, the nitrogen in amines is sp³ hybridized, resulting in a pyramidal geometry. byjus.com The presence of the lone pair of electrons on the nitrogen atom makes amines basic and nucleophilic. byjus.comyoutube.com

The reactivity of organostannyl amines is largely dictated by the polarity of the Sn-N bond and the steric hindrance around the tin and nitrogen atoms. The electronegativity difference between tin and nitrogen leads to a polarized bond, with the nitrogen atom being the negative end. This polarization makes the nitrogen atom a site for electrophilic attack and the tin atom susceptible to nucleophilic attack.

A comparative analysis with other organostannyl amines reveals the influence of the substituents on both the tin and nitrogen atoms. For instance, increasing the steric bulk of the alkyl groups on either the tin or nitrogen can hinder the approach of reactants, thereby reducing the reactivity. Conversely, the electronic effects of the substituents can modulate the basicity of the nitrogen atom and the Lewis acidity of the tin center.

Investigations of Related Trimethyltin(IV) Derivatives

The trimethyltin(IV) moiety, Me₃Sn-, is a common structural motif in a wide array of organotin compounds. cdnsciencepub.com Due to the stability of the +4 oxidation state of tin, organotin(IV) compounds are the most prevalent. rjpbcs.com In these compounds, the tin atom typically adopts a tetrahedral geometry resulting from sp³ hybridization. rjpbcs.com

The reactivity of trimethyltin(IV) derivatives is significantly influenced by the nature of the fourth substituent attached to the tin atom. When this substituent is an electronegative group, such as a halide or a carboxylate, the tin atom becomes more Lewis acidic and can expand its coordination number beyond four by interacting with Lewis bases. rjpbcs.comgelest.com This ability to form hypercoordinated species is a hallmark of organotin chemistry and plays a crucial role in their reaction mechanisms. wikipedia.org

For example, trimethyltin (B158744) chloride (Me₃SnCl), a well-studied derivative, readily forms adducts with donor molecules. wikipedia.org The toxicity of triorganotin compounds like trimethyltin chloride is a significant area of research, with studies indicating that they can induce oxidative stress and apoptosis. nih.gov

The synthesis of various trimethyltin(IV) derivatives often involves the reaction of a trimethyltin(IV) halide with a suitable nucleophile. gelest.com For instance, trimethyltin(IV) hydroxide (B78521) can be synthesized by reacting trimethyltin(IV) chloride with sodium hydroxide. cdnsciencepub.com Another example is the synthesis of trimethyltin(IV) tropolonate, which has been shown to undergo a rare methyl-migrational dismutation. rsc.org

The following table provides a summary of selected trimethyltin(IV) derivatives and their key features:

| Compound Name | Formula | Key Features |

| Trimethyltin chloride | Me₃SnCl | Highly toxic, Lewis acidic, forms adducts. wikipedia.orgnih.gov |

| Trimethyltin hydroxide | Me₃SnOH | Synthesized from trimethyltin chloride. cdnsciencepub.com |

| Trimethyltin tropolonate | Me₃Sn(trop) | Undergoes methyl-migrational dismutation. rsc.org |

| Trimethyltin(IV) 3-(4-methyl-2-oxoquinolin-1(2H)-yl)propanoate | Me₃SnL | Exhibits anticancer activity. mdpi.comnih.gov |

Heterobimetallic Systems Incorporating the Trimethylstannyl Moiety

Heterobimetallic complexes, which contain two different metal centers, have garnered significant interest due to their potential for unique reactivity and catalytic applications. rsc.orgnih.gov The incorporation of a trimethylstannyl moiety into such systems can introduce novel structural and electronic properties.

The synthesis of heterobimetallic complexes often involves a stepwise approach, where a mononuclear complex is first prepared and then reacted with a second metal fragment. rsc.orgnih.gov For example, an Fe(III)-OH complex can serve as a synthon to assemble [Fe(III)-(μ-OH)-M(II)] cores (where M = Ni, Cu, Zn). rsc.orgnih.gov

Research in this area has explored the synthesis and characterization of various heterobimetallic systems. acs.orgmorressier.com For instance, d⁸-d¹⁰ heterobimetallic complexes with a [MM']³⁺ core (M = Ni, Pt; M' = Cu, Ag, Au) have been synthesized and studied for their metallophilic interactions. acs.org The design of unsymmetrical naphthyridine-based binucleating ligands has also led to the formation of both homo- and heterobimetallic first-row transition metal complexes. morressier.com

Ligand Design Strategies for Modulating Reactivity and Selectivity

Ligand design is a powerful tool in organometallic chemistry for fine-tuning the reactivity and selectivity of metal complexes. numberanalytics.comwiley.comuq.edu.au In the context of organotin chemistry, the ligands attached to the tin atom play a crucial role in determining its chemical behavior. rjpbcs.comuobabylon.edu.iq

The primary strategies in ligand design involve modifying the steric and electronic properties of the ligand. numberanalytics.com

Steric Effects: By introducing bulky substituents on the ligand, it is possible to control the access of substrates to the metal center. This steric hindrance can lead to enhanced selectivity in catalytic reactions by favoring the approach of smaller substrates or by directing the reaction towards a specific stereochemical outcome.

Electronic Effects: The electronic properties of the ligand, such as its electron-donating or electron-withdrawing nature, can significantly influence the Lewis acidity of the tin center. lupinepublishers.com Electron-withdrawing groups will increase the Lewis acidity, making the tin atom more susceptible to nucleophilic attack. Conversely, electron-donating groups will decrease the Lewis acidity. This modulation of the electronic properties of the tin center is critical for controlling its reactivity in various chemical transformations.

Ligand substitution is a common method for synthesizing new organotin complexes with desired properties. uobabylon.edu.iq This involves reacting a pre-formed organotin complex with a new ligand to replace one or more of the existing ligands. uobabylon.edu.iq The choice of the incoming ligand is guided by the desired modification of the tin center's reactivity.

Furthermore, the design of polydentate ligands, which can bind to the tin atom through multiple donor atoms, can lead to the formation of more stable and well-defined complexes. rsc.org These complexes often exhibit unique geometries and reactivities. For instance, organotin(IV) compounds with polydentate ligands have been shown to be effective catalysts for the synthesis of 1,2-disubstituted benzimidazoles. rsc.org The design of ligands that can engage in cooperative reactivity with the metal center is another advanced strategy to enhance catalytic performance. wiley.comresearchgate.net

The following table summarizes key principles in ligand design for organotin chemistry:

| Design Principle | Effect on Tin Center | Consequence for Reactivity |

| Increase Steric Bulk | Increased steric hindrance | Enhanced selectivity, potentially lower reactivity. |

| Electron-Withdrawing Groups | Increased Lewis acidity | Enhanced susceptibility to nucleophilic attack. |

| Electron-Donating Groups | Decreased Lewis acidity | Reduced susceptibility to nucleophilic attack. |

| Polydentate Ligands | Formation of stable, well-defined complexes | Unique geometries and catalytic activities. rsc.org |

Emerging Research Frontiers and Future Prospects of Dimethylamino Trimethylstannane Chemistry

Development of More Sustainable Synthetic Routes

A significant trend in modern chemical synthesis is the development of "green" methodologies that minimize environmental impact. For organometallic compounds like (Dimethylamino)trimethylstannane, this involves rethinking traditional synthetic protocols that often rely on hazardous reagents and volatile organic solvents. Future research is geared towards creating more sustainable pathways that improve safety, reduce waste, and enhance efficiency.

Key research objectives in this area include:

Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. This contrasts with classical methods that may use stoichiometric amounts of reagents that are ultimately converted into waste byproducts.

The table below illustrates a hypothetical comparison between a traditional and a potential sustainable synthetic route for an aminostannane (B14696203), based on principles applied in modern green chemistry.

| Feature | Traditional Synthetic Route | Emerging Sustainable Route |

| Solvent | Tetrahydrofuran (B95107) (THF), Diethyl Ether | 2-Methyltetrahydrofuran (2-MeTHF), CPME |

| Reagents | Often involves highly reactive and pyrophoric reagents like organolithium compounds. | Use of milder bases or catalytic systems to form the Sn-N bond. |

| Byproducts | Stoichiometric quantities of salt byproducts (e.g., LiCl) that require disposal. | Routes designed to minimize or recycle byproducts. |

| Energy Input | May require cryogenic temperatures or high reflux temperatures. | Optimized for ambient temperature conditions where possible. |

| Overall Yield | Variable, often impacted by side reactions. | Improved yields through higher selectivity and reduced side reactions. northwestern.edu |

Exploration of Novel Catalytic Transformations

While organostannanes are famous for their role as stoichiometric reagents in reactions like the Stille coupling, a major frontier is their development for use in catalytic quantities. Making these processes catalytic in tin minimizes the cost and toxicity concerns associated with stoichiometric use and simplifies product purification.

Research in this domain is focused on two main approaches:

Developing Tin-Catalyzed Reactions: Designing new reactions where the organotin compound itself is the catalyst. For example, the Lewis acidic Sn(IV) center in some organotin compounds can catalyze reactions like the synthesis of benzimidazoles. rsc.org The presence of the dimethylamino group in this compound could introduce a cooperative effect, where the nitrogen atom acts as a Lewis base to activate substrates while the tin center functions as a Lewis acid.

Creating Catalytic Cycles: Engineering reaction cascades where the tin reagent is regenerated in situ. A prime example is the development of Stille reactions that are catalytic in tin. scispace.com In these systems, a tin hydride is used to form the active vinyltin (B8441512) species via hydrostannation, which then participates in the Stille coupling. The resulting tin halide byproduct is then reduced back to the tin hydride by a stoichiometric reductant, completing the catalytic cycle. scispace.com This dramatically reduces the amount of tin required from a full equivalent to as little as 6 mol%. scispace.com

The unique electronic properties imparted by the dimethylamino group could be harnessed to fine-tune the reactivity and stability of intermediates within such catalytic cycles, potentially leading to new, highly efficient C-C bond-forming methodologies.

Integration into Materials Science for Advanced Precursors (Focusing on Chemical Synthesis, not Material Properties)

The synthesis of advanced materials with precisely controlled structures and properties relies on the availability of high-purity, highly tailored molecular precursors. Organometallic compounds, including aminostannanes, are ideal candidates for techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). wikipedia.orgsigmaaldrich.com

This compound and its analogues, such as tetrakis(dimethylamino)tin, are emerging as superior precursors for depositing thin films of materials like tin oxide (SnO₂). northwestern.edunorthwestern.edu The chemical synthesis of these precursors is designed to impart specific physical properties crucial for the deposition process:

Volatility: The precursor must be easily vaporized without decomposition to be transported into the reaction chamber.

Thermal Stability: The precursor must be stable at the vaporization temperature but decompose cleanly on the heated substrate surface.

Aminostannane precursors offer significant advantages over traditional halogenated precursors like tin(IV) chloride (SnCl₄):

Lower Deposition Temperatures: They allow for the growth of high-quality films at much lower temperatures, sometimes as low as 50°C. northwestern.edunorthwestern.eduresearchgate.net

Reduced Corrosion: They avoid the formation of corrosive byproducts like hydrochloric acid (HCl), which can damage deposition equipment. northwestern.eduresearchgate.netcapes.gov.br

The table below summarizes typical parameters for the ALD of tin oxide films using an aminostannane precursor, demonstrating its effectiveness.

| Parameter | Value | Reference(s) |

| Precursor | Tetrakis(dimethylamino)tin | northwestern.edunorthwestern.eduresearchgate.net |

| Co-reactant | Hydrogen Peroxide (H₂O₂) or Water | northwestern.eduresearchgate.net |

| Deposition Temperature Range | 30°C - 300°C | northwestern.edunorthwestern.eduresearchgate.net |

| Average Growth Rate | ~1.2 Å/cycle | northwestern.edunorthwestern.eduresearchgate.netcapes.gov.br |

The future of this field lies in the rational design and synthesis of new aminostannane precursors with modified ligands to further tune their volatility, reactivity, and the composition of the resulting thin films.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

A deep understanding of reaction mechanisms is crucial for optimizing existing chemical transformations and discovering new ones. The ability to monitor reactions as they happen (in situ) provides invaluable data on reaction rates, intermediates, and endpoints. spectroscopyonline.commpg.de Organotin compounds are uniquely suited for this due to the favorable properties of the tin nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy.

Tin possesses three spin-½ isotopes (¹¹⁹Sn, ¹¹⁷Sn, and ¹¹⁵Sn) that are NMR-active, with ¹¹⁹Sn being the most commonly used due to its sensitivity and natural abundance. huji.ac.il Key features of ¹¹⁹Sn NMR that make it a powerful tool include:

Wide Chemical Shift Range: The chemical shifts of ¹¹⁹Sn span a very large range (over 2500 ppm), making the resonance frequency extremely sensitive to the electronic environment and coordination number of the tin atom. huji.ac.il

Sensitivity to Ligands: The ¹¹⁹Sn chemical shift of a trimethyltin (B158744) compound changes predictably depending on the fourth group attached (e.g., halide, alkoxide, or amide), allowing for clear identification of different species in a reaction mixture. dur.ac.ukrsc.org

By using this compound in a reaction and monitoring the ¹¹⁹Sn NMR spectrum over time, researchers can directly observe the disappearance of the starting material's signal and the appearance of new signals corresponding to intermediates and products. dur.ac.uk This allows for the precise determination of kinetic data and the direct observation of transient species that would be impossible to isolate and study by conventional means. mpg.de Future applications will involve combining in situ ¹¹⁹Sn NMR with other spectroscopic techniques to build a more complete picture of complex reaction mechanisms. researchgate.netbirmingham.ac.uk

Computational Design of Next-Generation Tin-Based Reagents

The design of new chemical reagents has traditionally been a process of trial, error, and chemical intuition. However, modern computational chemistry, particularly Density Functional Theory (DFT), allows for the in silico design and evaluation of new molecules before a single experiment is performed in the lab. nih.govnih.gov

This computational-first approach is a major emerging frontier in the development of tin-based reagents. Researchers can use DFT to:

Predict Molecular Structures: Calculate the stable three-dimensional geometries of proposed new reagents. youtube.com

Analyze Electronic Properties: Model the distribution of electrons in a molecule to understand how it will react. For instance, calculations can reveal the nucleophilicity of a tin enolate or the Lewis acidity of a tin center. acs.org

Model Reaction Pathways: Calculate the energy changes that occur during a reaction, including the structures and energies of transition states. This helps predict whether a reaction is likely to be fast or slow and what products it will favor. acs.org

The table below outlines a typical workflow for the computational design of a new tin-based reagent.

| Step | Description | Computational Tool |

| 1. Hypothesis | Propose a new reagent structure by modifying the ligands on this compound. | Chemical intuition |

| 2. Geometry Optimization | Calculate the lowest-energy 3D structure of the proposed molecule. | DFT (e.g., B3LYP functional) nih.gov |

| 3. Property Calculation | Compute key electronic properties (e.g., bond energies, atomic charges, reactivity indices). | DFT, Natural Bond Orbital (NBO) analysis |

| 4. Reaction Modeling | Simulate a target reaction (e.g., with an aldehyde) to find the transition state and calculate the activation energy. acs.org | DFT, Transition State Search Algorithms |

| 5. Evaluation & Iteration | Compare the predicted reactivity and selectivity with existing reagents. Modify the structure and repeat. | Data analysis |

| 6. Synthesis | Synthesize only the most promising candidates identified through computation. | Laboratory synthesis |

By leveraging computational design, chemists can rapidly screen dozens of potential new reagents based on this compound, focusing their synthetic efforts only on those with the highest predicted performance and most desirable properties.

Q & A

Q. What regulatory frameworks govern the use of (Dimethylamino)trimethylstannane in academic research?

Researchers must comply with regional regulations. In the U.S., this compound falls under the TSCA R&D exemption (40 CFR 720.36), requiring supervision by a technically qualified individual and prohibiting commercial use . In the EU, it is listed on the EINECS inventory, permitting research under standard chemical safety protocols . Documentation of compliance should accompany experimental protocols.

Q. What analytical methods are recommended to confirm the purity and structure of this compound?

Key techniques include:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular structure .

- Spectroscopy : Employ NMR and mass spectrometry (MS) to verify functional groups and molecular weight.

- Chromatography : Pair with UV/Vis detection (if applicable) to assess purity, referencing standardized analytical protocols .

Q. What safety measures are essential when handling this compound?

Critical precautions include:

- Conducting experiments in fume hoods with proper PPE (gloves, lab coats, goggles).

- Avoiding inhalation, skin contact, or ingestion; wash thoroughly after handling .

- Storing the compound at recommended conditions (e.g., inert atmosphere) and disposing of waste via approved hazardous material protocols .

Q. How should researchers document methodological rigor in studies involving this compound?

Follow institutional and journal guidelines by:

- Detailing synthesis, purification, and characterization steps.

- Including batch-specific Certificates of Analysis (COA) and structural validation data (e.g., crystallographic coordinates, spectral peaks) .

Advanced Questions

Q. How can contradictions in reported reactivity or stability data for this compound be systematically addressed?

- Conduct systematic reviews of existing literature to identify methodological disparities (e.g., reaction conditions, instrumentation) .

- Perform reproducibility studies under controlled variables (temperature, solvent, catalysts).

- Apply statistical meta-analysis to reconcile conflicting results, ensuring alignment with mechanistic principles .

Q. What experimental strategies elucidate the electronic effects of the dimethylamino group on this compound’s reactivity?

- Computational modeling : Use density functional theory (DFT) to compare charge distribution with analogs (e.g., trimethylstannane derivatives) .

- Spectroscopic analysis : Track substituent effects via NMR chemical shifts or IR vibrational modes.

- Kinetic studies : Measure reaction rates under varying electronic environments (e.g., polar vs. nonpolar solvents) .

Q. What crystallographic best practices apply to structural determination of this compound?

- Data collection : Use high-resolution single-crystal X-ray diffraction with low-temperature (e.g., 100 K) stabilization to minimize disorder .

- Refinement : Optimize parameters in SHELXL, focusing on anisotropic displacement for tin and adjacent atoms. Validate via R-factor convergence and residual electron density analysis .

- Deposition : Submit refined coordinates to crystallographic databases (e.g., CCDC) for peer verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.